molecular formula C19H15ClN2O2S2 B6530031 N-(4-chlorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide CAS No. 946241-64-1

N-(4-chlorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6530031
CAS No.: 946241-64-1
M. Wt: 402.9 g/mol
InChI Key: YHMSWBNTYJUUAS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenyl group at the amide nitrogen and a sulfanyl-linked 2-oxo-2-phenylethyl substituent on the thiazole ring. This compound belongs to a class of sulfur-containing heterocycles known for their diverse biological activities, including antimicrobial, enzyme inhibitory, and receptor-modulating properties . Its structural complexity arises from the interplay of the thiazole core, the sulfanyl bridge, and the aromatic/ketone functionalities, which collectively influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S2/c20-14-6-8-15(9-7-14)21-18(24)10-16-11-25-19(22-16)26-12-17(23)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMSWBNTYJUUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

However, I can provide some general insights based on related compounds and structural elements that may be relevant:

Potential Biological Activities

The compound contains several structural elements that are often associated with biological activity:

  • Thiazole ring: Thiazole-containing compounds frequently exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
  • Sulfonyl group: Compounds containing sulfonyl groups, such as sulfonamides, are known for their antibacterial properties.
  • Chlorophenyl moiety: Chlorophenyl groups are common in many biologically active molecules and can contribute to various pharmacological effects.
  • Acetamide group: Acetamide derivatives have been associated with diverse biological activities, including enzyme inhibition.

Possible Areas of Investigation

Based on the structural features, potential areas of biological activity that could be investigated for this compound include:

  • Antibacterial activity
  • Enzyme inhibition (e.g., urease, acetylcholinesterase)
  • Anti-inflammatory properties
  • Anticancer potential

Research Approach

To determine the specific biological activity of this compound, the following steps would typically be taken:

  • In silico studies: Molecular docking simulations to predict potential interactions with target proteins.
  • In vitro assays: Screening against various enzymes, cell lines, and microorganisms to identify potential biological targets.
  • Structure-activity relationship (SAR) studies: Comparing the activity of this compound to similar structures to understand the impact of specific functional groups.
  • In vivo studies: If initial results are promising, animal studies would be conducted to assess efficacy and toxicity.

It's important to note that without specific experimental data on this compound, these suggestions are speculative and based on general principles of medicinal chemistry and the biological activities of related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thiazole Substituents

Key Comparisons:

2-({4-[2-(1-Azepanyl)-2-Oxoethyl]-1,3-Thiazol-2-yl}Sulfanyl)-N-(4-Chlorophenyl)Acetamide (CAS: 953932-56-4) Structural Difference: The thiazole's sulfanyl group is substituted with a 2-(azepan-1-yl)-2-oxoethyl moiety instead of 2-oxo-2-phenylethyl. However, the absence of aromaticity may reduce π-π stacking interactions in biological systems .

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Compound I) Structural Difference: Replaces the thiazole ring with a diaminopyrimidine scaffold. Impact: The pyrimidine ring enables additional hydrogen bonding via its amino groups, improving interactions with enzymes like dihydrofolate reductase. Crystallographic data show a 42.25° dihedral angle between pyrimidine and chlorophenyl rings, contrasting with the planar thiazole system in the target compound .

Analogues with Alternate Heterocyclic Cores

N-(3-Chloro-4-Fluorophenyl)-2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide (CAS: 476484-68-1) Structural Difference: Substitutes the thiazole with a quinazolinone ring. Impact: The quinazolinone core enhances rigidity and electron-deficient character, favoring interactions with kinases or topoisomerases. The 4-oxo group provides a hydrogen-bond acceptor site absent in the thiazole-based target compound .

N-[2-(2,4-Dioxo-1,3-Thiazolidin-3-yl)Ethyl]-2-[[5-(4-Fluorophenyl)-4-Phenyl-1,2,4-Triazol-3-yl]Sulfanyl]Acetamide (CAS: 762258-01-5) Structural Difference: Uses a 1,2,4-triazole ring instead of thiazole. However, increased polarity may reduce membrane permeability compared to the thiazole analogue .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight Key Functional Groups Melting Point (°C) Biological Activity
Target Compound 429.89 Thiazole, 4-ClPh, 2-oxo-2-Ph ethyl Not Reported Antimicrobial (hypothetical)
2-(Azepanyl Substituent) 453.98 Thiazole, azepanyl, 4-ClPh Not Reported Improved solubility (predicted)
Quinazolinone Derivative 476.33 Quinazolinone, 4-ClPh, 4-FPh Not Reported Kinase inhibition
Diaminopyrimidine Derivative 339.80 Pyrimidine, 4-ClPh Not Reported Antifolate activity (potential)

Table 2: Crystallographic Data Comparison

Compound Dihedral Angle (°) Hydrogen Bonding Motif Crystal Packing Behavior
Target Compound Not Reported Not Reported Not Reported
Diaminopyrimidine Derivative 42.25 (Pyrimidine-Ph) R₂²(8) dimers via N–H⋯N bonds Corrugated layers parallel to ac plane
Quinazolinone Derivative 59.70–62.18 3D network via N–H⋯O/Cl bonds Layered and interlinked structures

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